molecular formula C18H23N3O7S B12761247 Acetic acid, ((4-((((cyclohexylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester CAS No. 81717-22-8

Acetic acid, ((4-((((cyclohexylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester

Cat. No.: B12761247
CAS No.: 81717-22-8
M. Wt: 425.5 g/mol
InChI Key: ZHKXSICWNWHQRB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-((((cyclohexylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps. One common method includes the reaction of cyclohexylamine with oxalyl chloride to form cyclohexylamino oxalyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((((cyclohexylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Acetic acid, ((4-((((cyclohexylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, ((4-((((cyclohexylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-((((cyclohexylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, methyl ester
  • Acetic acid, ((4-((((cyclohexylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, propyl ester
  • Acetic acid, ((4-((((cyclohexylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, butyl ester

Uniqueness

The ethyl ester variant of this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

CAS No.

81717-22-8

Molecular Formula

C18H23N3O7S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 2-[4-[[2-(cyclohexylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate

InChI

InChI=1S/C18H23N3O7S/c1-2-28-18(25)17(24)20-13-8-10-14(11-9-13)29(26,27)21-16(23)15(22)19-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,19,22)(H,20,24)(H,21,23)

InChI Key

ZHKXSICWNWHQRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC2CCCCC2

Origin of Product

United States

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